![molecular formula C3H9ClOS B1346063 Trimethylsulfoxonium chloride CAS No. 5034-06-0](/img/structure/B1346063.png)
Trimethylsulfoxonium chloride
Overview
Description
Trimethylsulfoxonium chloride is a chemical compound with the molecular formula C3H9ClOS . It can polymerize to yield polyethylene . Copper, zinc, and palladium ions in water react with trimethylsulfoxonium and sodium hydroxide to form sulfur ylide complexes .
Synthesis Analysis
This compound can be synthesized by refluxing dimethyl sulfoxide and iodomethane under N2 to give trimethoxythiodide iodide. The reaction of methoxythio iodide and chlorine results in trimethoxy sulfur chloride .Molecular Structure Analysis
In the chloride, the sulfur-oxygen bond length is 1.436 Å, and the sulfur-carbon bond is 1.742 Å. The OSC angles are 112.6°, and the CSC angles are 106.2° . The molecular weight is 128.61 .Chemical Reactions Analysis
This compound is involved in various reactions such as the polymerization of ylides, X-H insertion, one-pot sequential addition, and cyclopropanation of enones . It is also a precursor to dimethyloxosulfonium methylide .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It should be stored under inert gas . It is hygroscopic, meaning it readily absorbs moisture from the air .Scientific Research Applications
Synthesis of 3-Amino-2,3-Dihydrobenzofurans
Trimethylsulfoxonium iodide, a related compound to trimethylsulfoxonium chloride, has been used in the cyclization reaction of 2-hydroxylimides for the synthesis of 3-amino-2,3-dihydrobenzofurans. This reaction demonstrates wide scope and is compatible with various functional groups, highlighting the reagent's versatility in organic synthesis (Fang et al., 2022).
Hydrosulfonylation of Alkenes
In the field of medicinal chemistry and drug discovery, this compound derivatives, like tris(trimethylsilyl)silane, have been employed in photoredox-catalyzed hydrosulfonylation of electron-deficient alkenes with sulfonyl chlorides. This method is notable for its ability to tolerate a wide range of functional groups, simplicity, scalability, and the generation of useful building blocks (Hell et al., 2020).
Synthesis of γ-Lactones
An extension of the Johnson-Corey-Chaykovsky epoxidation involves using ketoacids and commercially available trimethylsulfoxonium iodide for synthesizing various lactones. This single-step process provides a simplified approach for generating lactones in useful yields, demonstrating the compound's application in creating complex organic structures (Triandafillidi et al., 2019).
Improvement in Carbon Chain Extension
This compound is crucial in reactions involving dimethylsulfoxonium methylide and esters. This reaction results in a chain-extended sulfur ylide. The research emphasizes the importance of minimizing moisture in the reagent to increase the yield of the chain-extension reaction, showcasing its critical role in fine-tuning synthetic processes (Luong et al., 2013).
C-C
Bond Cleavage for Naphthol Synthesisthis compound is also instrumental in the synthesis of 2,4-disubstituted-1-naphthols, utilizing photomediated C-C bond cleavage of cyclopropane fused-indanones. This method, involving the reaction between indenones and this compound, has been effective for a variety of substrates,demonstrating its potential in creating complex organic compounds (Khorphueng et al., 2022).
Methylation of Iminoamido Heterocycles
In a novel approach, trimethylsulfoxonium salts have been used for the direct methylation of iminoamido heterocycles, an essential transformation in developing pharmaceuticals and agrochemicals. This method, conducted under aqueous conditions, allows wide substrate scope and functional group tolerance, highlighting the compound's applicability in advanced chemical synthesis (Ghosh et al., 2020).
Neurotoxicity Research
While slightly diverging from direct applications, it's worth noting that trimethyltin chloride, closely related to this compound, is used in neurotoxicity studies. Its potent neurotoxic effects, particularly in the hippocampus, have been a subject of research, providing insights into the mechanisms of neurotoxicity and potential therapeutic approaches (Liu et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Sulfoxonium ylides, such as trimethylsulfoxonium chloride, are important surrogates for diazo compounds and have been evaluated as safer alternatives in the industry in recent years . They have been used in a surprising number of novel and intrinsic chemical reactions . Efficient asymmetric transformations, specifically catalytic enantioselective versions, have only recently been reported, and there are specific reasons for this .
properties
InChI |
InChI=1S/C3H9OS.ClH/c1-5(2,3)4;/h1-3H3;1H/q+1;/p-1 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYWHJICYXXDSQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](=O)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5034-06-0 | |
Record name | Sulfoxonium, trimethyl-, chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5034-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Sulfonium, trimethyl-, chloride, S-oxide | |
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Record name | 5034-06-0 | |
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Record name | Trimethyloxosulphonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.386 | |
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Record name | Trimethyloxosulfonium chloride | |
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